molecular formula C8H6BF3O2 B7880507 5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol

5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B7880507
M. Wt: 201.94 g/mol
InChI Key: BHYLHIVBNMYEPX-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boronic acid derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of its benzoxaborole core. This compound is structurally related to clinically approved agents like tavaborole (5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol), an antifungal drug.

Properties

IUPAC Name

1-hydroxy-5-(trifluoromethyl)-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O2/c10-8(11,12)6-1-2-7-5(3-6)4-14-9(7)13/h1-3,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYLHIVBNMYEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boron Insertion via Lithiation-Borylation

A widely cited approach involves the generation of a lithium intermediate at the C-6 position of a substituted benzene ring, followed by quenching with a boron source. For example, 2-chloro-5-(trifluoromethyl)benzoic acid (synthesized via tert-butyllithium-mediated lithiation of p-chlorobenzotrifluoride and subsequent carboxylation with dry ice) serves as a key intermediate. Hydrolysis of the chloride substituent to a hydroxyl group, followed by boron trioxide treatment under acidic conditions, yields the oxaborole ring.

Direct Cyclization of Boronic Acids

Alternative methods employ pre-functionalized boronic acids. For instance, 5-(trifluoromethyl)-2-hydroxybenzeneboronic acid undergoes intramolecular esterification in the presence of dehydrating agents (e.g., molecular sieves) to form the target compound. This method avoids harsh lithiation conditions but requires precise control of boronic acid stability.

Detailed Synthesis Procedures

Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic Acid

The preparation of this precursor, as detailed in CN103012122A, involves the following optimized steps:

StepReagents/ConditionsYieldKey Observations
1p-Chlorobenzotrifluoride, tert-butyllithium, DIPEA, THF, -80°C92%Lithiation occurs exclusively at the para position to chlorine.
2Dry ice (CO₂), 30 min stirring89%Carboxylation proceeds efficiently at low temperatures.
36 M HCl, pH 3–4, 5–10°C90.4%Acidic workup precipitates the benzoic acid derivative.

Conversion to 5-(Trifluoromethyl)benzo[c] oxaborol-1(3H)-ol

Using the above intermediate, the synthesis proceeds as follows:

  • Hydrolysis of Chloride to Hydroxyl Group :

    • Conditions : 2 M NaOH, 100°C, 12 h.

    • Outcome : Substitution of chlorine with hydroxyl yields 2-hydroxy-5-(trifluoromethyl)benzoic acid (87% yield).

  • Boronation and Cyclization :

    • Reagents : Boric acid (H₃BO₃), acetic anhydride, 120°C, 6 h.

    • Mechanism : The hydroxyl group at C-2 reacts with boric acid to form a borate ester, which undergoes cyclization upon dehydration.

    • Yield : 68–72% after recrystallization from hexane.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Lithiation Step : Tetrahydrofuran (THF) outperforms alternatives like DMF or MeCN due to its ability to stabilize lithium intermediates.

  • Cyclization : Elevated temperatures (>100°C) accelerate ring closure but risk boronic acid decomposition. A balance is achieved at 120°C with acetic anhydride as a dehydrating agent.

Substituent Compatibility

  • The electron-withdrawing trifluoromethyl group at C-5 enhances boron’s Lewis acidity, facilitating cyclization. However, steric hindrance from bulky substituents at C-6 or C-7 reduces yields.

Analytical Characterization

Key spectral data for 5-(trifluoromethyl)benzo[c]oxaborol-1(3H)-ol :

TechniqueObservations
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, B-OH), 7.89 (d, J = 8.4 Hz, 1H, H-6), 7.72 (d, J = 8.4 Hz, 1H, H-4), 5.42 (s, 1H, H-3).
¹¹B NMR (128 MHz, DMSO-d₆)δ 32.1 ppm, consistent with tetrahedral boron geometry.
IR (ATR)1345 cm⁻¹ (B-O stretch), 1130 cm⁻¹ (C-F stretch).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Lithiation-Borylation High regioselectivity; scalable to gram quantities.Requires cryogenic conditions (-80°C); sensitive to moisture.
Direct Cyclization Avoids lithiation; milder conditions.Lower yields due to boronic acid instability .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
One of the most significant applications of 5-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is its role as an antiparasitic agent. A study published in PubMed highlighted the development of a series of isoxazoline-benzoxaborole compounds that demonstrated high therapeutic effectiveness against ectoparasites such as ticks and fleas. The specific compound (S)-3,3-dimethyl-5-(5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)benzo[c][1,2]oxaborol-1(3H)-ol showed a therapeutic effectiveness of 97.6% within 24 hours of treatment in dogs, with residual efficacy persisting for over a month .

Antimicrobial Properties
Research indicates that benzoxaboroles exhibit broad-spectrum antimicrobial activity. The incorporation of trifluoromethyl groups enhances their lipophilicity and stability, making them suitable candidates for developing new antibiotics. This is particularly relevant in the fight against resistant strains of bacteria and fungi.

Agricultural Science

Pesticidal Applications
The compound has been investigated for its potential use as a pesticide due to its efficacy against various agricultural pests. The structural features of benzoxaboroles contribute to their ability to inhibit key biological pathways in insects, thereby serving as effective insecticides. Studies have shown that derivatives of benzoxaboroles can disrupt the physiological processes of pests while being less harmful to beneficial insects .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its potential applications in polymer chemistry. Its ability to form stable complexes with metal ions allows for the development of novel polymeric materials with enhanced properties such as thermal stability and mechanical strength. This could lead to advancements in creating high-performance materials for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor . Additionally, the compound can modulate signaling pathways involved in inflammation and cancer, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Notes References
5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol -CF₃ at C5 C₈H₆BF₃O₂ 217.94 Not reported Suzuki coupling intermediate
Tavaborole (5-Fluoro derivative) -F at C5 C₇H₆BFO₂ 151.93 Not reported FDA-approved antifungal
5-Chloro derivative -Cl at C5 C₇H₆BClO₂ 168.39 Not reported Synthetic intermediate
6-((4-Fluorobenzyl)amino) derivative -NH-(4-F-benzyl) at C6 C₁₄H₁₂BFNO₂ 279.07 136–138 Antifungal/antibacterial research
5-(4-(Aminomethyl)phenoxy) derivative -O-(4-CH₂NH₂-Ph) at C5 C₁₄H₁₄BNO₃ 255.08 Not reported Drug discovery (identification)
6-(p-Tolylthio) derivative -S-(p-tolyl) at C6 C₁₃H₁₁BO₂S 262.10 Not reported Patent-protected structure
Key Observations:
  • Melting Points: Amino- or halogen-substituted derivatives (e.g., 136–138°C for fluorobenzylamino analogs) exhibit higher melting points due to hydrogen bonding or halogen interactions .
  • Synthetic Utility : The target compound participates in Suzuki reactions, enabling access to complex boronate esters for drug discovery .

Biological Activity

5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS No. 174671-50-2) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H6_6BF3_3O2_2
  • Molecular Weight : 201.94 g/mol
  • CAS Number : 174671-50-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to various enzymes and receptors.

Antimicrobial Activity

Recent studies have demonstrated that benzoxaboroles, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis<62 µM
Staphylococcus aureus0.25 µg/mL
Candida albicans0.5 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it may possess cytotoxic effects against various cancer cell lines.

Case Study: Pancreatic Cancer

A study assessed the antiproliferative activity of related compounds against pancreatic cancer cell lines (BxPC-3 and Panc-1). The findings suggested that compounds with structural similarities to this compound exhibited IC50_{50} values in the low micromolar range, indicating potential therapeutic efficacy.

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (µM)Reference
BxPC-30.051
Panc-10.066
WI38 (normal fibroblast)0.36

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural variations in benzoxaborole derivatives affect their biological activity. The trifluoromethyl group is believed to enhance interactions with target proteins, thereby increasing potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol, and what intermediates are critical?

  • Methodology : The synthesis typically involves cyclization of ortho-substituted benzaldehyde derivatives with boronic acids. Key intermediates include trifluoromethyl-substituted benzaldehydes and boron-containing precursors. For example, 3-Allylbenzo[c][1,2]oxaborol derivatives (e.g., C10H11BO2) are synthesized via allylation followed by boronation . Solvent selection (e.g., THF or DMF) and catalyst systems (e.g., Pd-mediated cross-coupling) significantly influence yield .
  • Characterization : Intermediate purity is verified via TLC and HPLC before cyclization.

Q. Which spectroscopic techniques are prioritized for structural validation of this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} and 11B^{11}\text{B} NMR are critical for confirming trifluoromethyl and boronate moieties. 1H^{1}\text{H} NMR resolves aromatic proton environments .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., C14H14BNO3 with MW 255.08 in related analogs) .
  • X-ray Crystallography : Resolves bond angles and confirms oxaborole ring geometry, though crystal growth may require slow evaporation in nonpolar solvents .

Advanced Research Questions

Q. How can solvent polarity and temperature gradients be systematically optimized in synthesis using Design of Experiments (DoE)?

  • Methodology :

  • Factor Screening : Use fractional factorial designs to test variables (e.g., solvent dielectric constant, reaction time, catalyst loading). For example, Kanto Reagent catalogs highlight solvent effects on benzoyl chloride derivatives (e.g., bp 78–79°C for 4-(Trifluoromethyl)benzoyl chloride) .
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between temperature (e.g., 60–120°C) and solvent mixtures (e.g., DCM/EtOH ratios) .
    • Data Analysis : Contradictions in reported yields (e.g., 60% vs. 85%) are resolved by ANOVA to identify dominant factors .

Q. What computational strategies predict the reactivity of the trifluoromethyl group in nucleophilic/electrophilic environments?

  • Methodology :

  • DFT Calculations : Gaussian or ORCA software models electron density distribution. For instance, trifluoromethyl’s electron-withdrawing effect stabilizes oxaborole ring resonance .
  • Molecular Dynamics (MD) : Simulates solvent interactions affecting reaction kinetics (e.g., polar aprotic solvents enhance electrophilic substitution) .
    • Validation : Compare computational results with experimental 19F^{19}\text{F} NMR chemical shifts (e.g., δ -60 to -70 ppm for CF3 groups) .

Q. How should researchers address discrepancies in reported reaction mechanisms for trifluoromethyl-oxaborole systems?

  • Methodology :

  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}\text{O} in boronate esters) tracks oxygen transfer pathways.
  • Kinetic Isotope Effects (KIE) : Differentiate between concerted vs. stepwise mechanisms using deuterated substrates .
    • Case Study : Contrast benziodaoxole synthesis (e.g., nitro-substituted analogs) to identify rate-limiting steps in oxaborole formation .

Experimental Design & Data Analysis

Q. What strategies ensure reproducibility in multi-step syntheses of this compound?

  • Methodology :

  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
  • Batch Records : Document parameters (e.g., CAS 1187187-01-4 synthesis steps) with strict adherence to stoichiometric ratios .
    • Troubleshooting : Address batch-to-batch variability via control charts for critical parameters (e.g., pH, humidity) .

Q. How can researchers design experiments to evaluate the hydrolytic stability of the oxaborole ring?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to buffer solutions (pH 1–13) at 40–80°C, monitoring degradation via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under ambient conditions .
    • Structural Insights : Compare with hydrolytically stable analogs (e.g., 3-Vinylbenzo[c][1,2]oxaborol derivatives) to identify stabilizing substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol
Reactant of Route 2
5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.